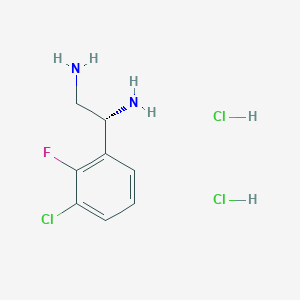

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

Description

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine derivative characterized by a 3-chloro-2-fluorophenyl substituent at the C1 position of the ethane-1,2-diamine backbone. Its molecular formula is C₈H₁₁ClFN₂·2HCl, with a molecular weight of 277.98 g/mol (calculated from and ). The compound exists as a dihydrochloride salt, enhancing its aqueous solubility compared to the free base form.

Properties

Molecular Formula |

C8H12Cl3FN2 |

|---|---|

Molecular Weight |

261.5 g/mol |

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1 |

InChI Key |

VXZZAIMCSKFMJX-KLXURFKVSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)[C@H](CN)N.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Starting Material Preparation

- Precursor : The synthesis begins with 3-chloro-2-fluoroaniline, which serves as the phenyl ring base for the compound.

- Reaction Conditions : The precursor undergoes halogenation or fluorination if required to achieve the exact substitution pattern on the phenyl ring.

Step 2: Formation of Ethane-1,2-Diamine Backbone

Step 3: Chiral Resolution or Stereoselective Synthesis

- Chirality : To achieve the (1R)-configuration, stereoselective catalysts or chiral auxiliaries are employed during synthesis.

- Techniques : Methods such as asymmetric hydrogenation or enzymatic resolution may be utilized.

Step 4: Salt Formation

- Hydrochloride Formation : The free base form of the compound is treated with hydrochloric acid to yield the stable dihydrochloride salt.

- Purification : Crystallization techniques are often used to isolate the pure product.

Industrial Production Methods

Continuous Flow Reactors

In industrial settings, continuous flow reactors are commonly employed for large-scale synthesis. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and improved yields.

Catalyst Optimization

Catalysts such as transition metal complexes are optimized for high selectivity and conversion rates. This minimizes by-product formation and enhances cost-efficiency.

Common Reagents and Solvents

| Reagent/Material | Purpose |

|---|---|

| 3-Chloro-2-fluoroaniline | Starting material |

| Alkylating agents | Backbone formation |

| Palladium catalysts | Coupling reactions |

| Hydrochloric acid | Salt formation |

| Organic solvents | Reaction medium (e.g., THF) |

Challenges in Synthesis

Chiral Integrity

Maintaining chirality during synthesis is critical since the (1R)-configuration directly impacts biological activity. This requires careful selection of stereoselective reagents and catalysts.

Yield Optimization

Achieving high yields while minimizing impurities often necessitates advanced purification techniques such as recrystallization or chromatographic methods.

Spectroscopic Analysis

To confirm the structure and purity of this compound:

- NMR Spectroscopy : Used to verify chemical shifts corresponding to chlorine, fluorine, and amine groups.

- Mass Spectrometry : Confirms molecular weight (261.55 g/mol for the dihydrochloride form).

- IR Spectroscopy : Detects functional groups such as amines and hydrochloride ions.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Nucleophiles: Such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Research indicates that (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine exhibits significant biological activity. Its halogen substituents enhance its binding affinity to various biological macromolecules, which is crucial for its therapeutic potential.

Key Biological Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. This suggests its potential as a lead compound in the development of immunotherapeutics.

- Receptor Modulation : Related compounds have been identified as agonists for transient receptor potential channels (TRPM5), which are implicated in gastrointestinal motility. This opens avenues for exploring the compound's role in enhancing motility through TRPM5 activation.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Chiral center with Cl and F substituents | Enhanced binding affinity and specificity |

| 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine | Lacks chiral center | Less complex interactions |

| 1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine substituent | Reduced reactivity |

Case Studies and Research Findings

Several studies have explored the applications of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine:

- Inhibitory Activity Against IDO1 : A study demonstrated that halogenated compounds like this one could effectively inhibit IDO1, suggesting a mechanism for enhancing immune response in cancer therapy.

- Agonism of TRPM5 Channels : Research indicated that modifications similar to those found in this compound may enhance gastrointestinal motility through TRPM5 channel activation.

Summary of Applications

The applications of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine can be summarized as follows:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for drug development targeting immune modulation and cancer therapy. |

| Pharmacology | Interaction studies with enzymes and receptors to elucidate mechanisms of action. |

| Drug Development | Exploration of structural modifications to enhance efficacy and specificity in therapeutic applications. |

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl with structurally related ethane-1,2-diamine derivatives:

Key Observations:

- Substituent Position and Halogenation: The 3-chloro-2-fluoro substitution in the target compound introduces steric and electronic effects distinct from 4-chloro (C1 in ) or 7-chloroquinolinyl (Ro 41-3118) groups. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine-only analogs .

- Salt Form : The dihydrochloride salt improves aqueous solubility, contrasting with neutral analogs like Ro 41-3118, which require metabolic activation for efficacy .

- Lipophilicity : While ClogP data for the target compound is unavailable, N,N-Bis-(4-fluorobenzyl)-ethane-1,2-diamine (ClogP = 3.8) demonstrates that aryl substitution significantly increases lipophilicity over unsubstituted ethane-1,2-diamine (ClogP = −1.0) .

Biological Activity

(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chiral center and halogen substituents, enhance its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 188.63 g/mol

- CAS Number : 1213514-38-5

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 188.63 g/mol |

| Chiral Center | Yes |

| Halogen Substituents | Cl, F |

The presence of chlorine and fluorine atoms significantly influences the compound's pharmacokinetic properties and its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is largely attributed to its ability to interact with specific proteins and enzymes in the body. The halogen substituents enhance its binding affinity to various receptors and enzymes, making it a candidate for drug development.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Agonism : It has been noted that similar compounds can act as agonists for certain receptor types, such as transient receptor potential (TRP) channels, which play roles in sensory perception and pain modulation .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of compounds structurally related to (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine:

- TRPM5 Agonists : A study identified related compounds as selective agonists for the TRPM5 channel, suggesting potential applications in gastrointestinal motility disorders .

- Pharmacological Profiles : Research indicates that compounds with similar structures exhibit varied pharmacological profiles based on their stereochemistry and functional groups, impacting their efficacy and safety profiles significantly .

Potential Therapeutic Applications

The unique structure of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine positions it as a promising candidate for:

- Anticancer Agents : Due to its ability to inhibit specific enzymes involved in tumor growth.

- Neurological Disorders : As a potential modulator of ion channels involved in neuronal signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.